molecular formula C15H10N2O5 B6331561 (2E)-1,3-Bis(3-nitrophenyl)prop-2-en-1-one CAS No. 38270-15-4

(2E)-1,3-Bis(3-nitrophenyl)prop-2-en-1-one

Cat. No.: B6331561
CAS No.: 38270-15-4
M. Wt: 298.25 g/mol
InChI Key: OGRKRAXPDZRSJL-BQYQJAHWSA-N
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Description

(2E)-1,3-Bis(3-nitrophenyl)prop-2-en-1-one: is an organic compound characterized by the presence of two nitrophenyl groups attached to a propenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1,3-Bis(3-nitrophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-nitrobenzaldehyde and acetophenone under basic conditions. The general procedure is as follows:

    Reactants: 3-nitrobenzaldehyde and acetophenone.

    Catalyst: A base such as sodium hydroxide or potassium hydroxide.

    Solvent: Ethanol or methanol is commonly used as the solvent.

    Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures (around 40-50°C) for several hours.

The reaction yields this compound as a yellow crystalline solid after purification, typically by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound would follow similar principles but on a larger scale. Continuous flow reactors and automated systems might be employed to ensure consistent quality and yield. The use of more efficient catalysts and solvents that are easier to recover and recycle would be considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: (2E)-1,3-Bis(3-nitrophenyl)prop-2-en-1-one can undergo oxidation reactions, particularly at the propenone moiety. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The nitro groups in the compound can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst or

Properties

IUPAC Name

(E)-1,3-bis(3-nitrophenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O5/c18-15(12-4-2-6-14(10-12)17(21)22)8-7-11-3-1-5-13(9-11)16(19)20/h1-10H/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGRKRAXPDZRSJL-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50422091
Record name NSC171304
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50422091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38270-15-4
Record name NSC171304
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171304
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC171304
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50422091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3'-DINITROCHALCONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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